molecular formula C14H9Br2N3O3S B14981832 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide

Cat. No.: B14981832
M. Wt: 459.1 g/mol
InChI Key: VHPDTSZNNVEYHN-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide is a complex organic compound that features a combination of furan, thiadiazole, and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide typically involves multi-step reactions starting from readily available precursors. One common route involves the bromination of furan to obtain 5-bromofuran-2-yl derivatives, followed by the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and sulfur sources . The final step involves the coupling of the thiadiazole intermediate with 4-bromophenoxyacetic acid under amide formation conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide is unique due to the combination of its structural features, which include both furan and thiadiazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H9Br2N3O3S

Molecular Weight

459.1 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C14H9Br2N3O3S/c15-8-1-3-9(4-2-8)21-7-12(20)17-14-18-13(19-23-14)10-5-6-11(16)22-10/h1-6H,7H2,(H,17,18,19,20)

InChI Key

VHPDTSZNNVEYHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)Br)Br

Origin of Product

United States

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